H-Dap(Fmoc)-OBzl.HCl
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Overview
Description
H-Dap(Fmoc)-OBzl.HCl, also known as N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride, is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amine group during peptide synthesis. The compound is a white crystalline powder and is known for its stability and effectiveness in various chemical reactions .
Preparation Methods
The synthesis of H-Dap(Fmoc)-OBzl.HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride with L-2,3-diaminopropionic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective protection of the amine group. Industrial production methods often involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and yield .
Chemical Reactions Analysis
H-Dap(Fmoc)-OBzl.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amine group.
Substitution: The compound can undergo substitution reactions where the Fmoc group is replaced with other functional groups. Common reagents used in these reactions include bases like piperidine for deprotection, and oxidizing agents like hydrogen peroxide for oxidation.
Scientific Research Applications
H-Dap(Fmoc)-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of various biochemical reagents and diagnostic tools
Mechanism of Action
The mechanism of action of H-Dap(Fmoc)-OBzl.HCl involves the protection of the amine group by the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides. The molecular targets and pathways involved include the interaction with amino acids and peptide chains, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
H-Dap(Fmoc)-OBzl.HCl is unique due to its specific structure and the presence of the Fmoc protecting group. Similar compounds include:
Fmoc-Dap-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Dab(Boc)-OH: A compound with both Fmoc and Boc protecting groups, used for more complex peptide synthesis.
Boc-Dap-OH: A Boc-protected version of the compound, used in different synthetic routes
These compounds share similar applications but differ in their protecting groups and specific uses in peptide synthesis.
Properties
Molecular Formula |
C25H25ClN2O4 |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C25H24N2O4.ClH/c26-23(24(28)30-15-17-8-2-1-3-9-17)14-27-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22;/h1-13,22-23H,14-16,26H2,(H,27,29);1H/t23-;/m0./s1 |
InChI Key |
SAAJUGCFIOSQTI-BQAIUKQQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origin of Product |
United States |
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